An In-Depth Technical Guide to 1,2-Didecanoyl-sn-glycero-3-phosphate: Properties, Applications, and Experimental Considerations
An In-Depth Technical Guide to 1,2-Didecanoyl-sn-glycero-3-phosphate: Properties, Applications, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Didecanoyl-sn-glycero-3-phosphate, also known as 10:0 Phosphatidic Acid (PA), is a synthetic diacyl-glycerophospholipid of significant interest in the fields of lipidomics, cell signaling, and drug delivery. As the simplest glycerophospholipid, it serves as a crucial precursor in the biosynthesis of more complex phospholipids and triacylglycerols.[1][2] Beyond its structural role, phosphatidic acid is a bioactive lipid messenger involved in a myriad of cellular processes, including membrane trafficking, cell growth, and stress responses.[][4] This technical guide provides a comprehensive overview of the chemical properties, biological significance, and practical applications of 1,2-didecanoyl-sn-glycero-3-phosphate, with a focus on providing researchers with the foundational knowledge required for its effective use.
Core Physicochemical Properties
1,2-Didecanoyl-sn-glycero-3-phosphate is characterized by a glycerol backbone with decanoic acid (a saturated 10-carbon fatty acid) esterified at the sn-1 and sn-2 positions, and a phosphate group at the sn-3 position. It is commonly available as its sodium salt to improve stability and handling.
| Property | Value | Source(s) |
| Chemical Name | 1,2-didecanoyl-sn-glycero-3-phosphate | |
| Synonym(s) | 10:0 PA, Didecanoyl Phosphatidic Acid | |
| CAS Number (Sodium Salt) | 321883-64-1 | [1] |
| Molecular Formula (Free Acid) | C23H45O8P | |
| Molecular Weight (Free Acid) | 480.57 g/mol | |
| Molecular Formula (Sodium Salt) | C23H44O8PNa | |
| Molecular Weight (Sodium Salt) | 502.55 g/mol | |
| Appearance | White to off-white solid | [5] (by analogy) |
| Solubility | Soluble in chloroform and methanol. | [6][7] (by analogy) |
| Storage Temperature | -20°C | [8] |
Note: Some properties are inferred from chemically similar phosphatidic acids due to limited specific data for the 10:0 variant.
Biological Significance and Signaling Pathways
Phosphatidic acid is a central node in both lipid metabolism and cellular signaling. Its transient and localized production is tightly regulated by a suite of enzymes, allowing it to function as a potent second messenger.
Precursor in Lipid Biosynthesis
1,2-Didecanoyl-sn-glycero-3-phosphate is a key intermediate in the de novo synthesis of glycerophospholipids.[2] It is synthesized through the acylation of glycerol-3-phosphate and serves as the branch point for the production of various other phospholipids, such as phosphatidylcholine (PC), phosphatidylethanolamine (PE), and phosphatidylserine (PS), as well as triacylglycerols (TAGs) for energy storage.
Role in Cellular Signaling
Phosphatidic acid exerts its signaling functions by directly interacting with and modulating the activity of various proteins, or by altering the biophysical properties of cellular membranes.[]
-
mTOR Signaling: Phosphatidic acid is a recognized activator of the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[9] PA directly binds to the FRB domain of mTOR, promoting its activation.[10]
-
Hippo Pathway: Recent studies have implicated phosphatidic acid in the regulation of the Hippo pathway, which controls organ size and cell proliferation. PA can interact with key components of this pathway, influencing downstream transcriptional events.[10]
-
NADPH Oxidase (NOX) Activity: 1,2-Didecanoyl-sn-glycero-3-phosphate, in conjunction with other lipids, can act as a cell-free activator of NADPH oxidase, an enzyme complex critical for the production of reactive oxygen species (ROS) in cellular defense and signaling.[1]
-
Protein Kinase C (PKC) Activation: Phosphatidic acid may contribute to the activation of certain isoforms of Protein Kinase C, a family of kinases with diverse roles in cellular regulation.[4]
Experimental Protocols and Methodologies
The effective use of 1,2-didecanoyl-sn-glycero-3-phosphate in research necessitates proper handling and preparation. The following protocols provide a foundation for its use in common experimental settings.
Preparation of Stock Solutions
Rationale: Due to its amphipathic nature, 1,2-didecanoyl-sn-glycero-3-phosphate requires an organic solvent for initial solubilization. Chloroform is a common choice for creating a concentrated stock solution.
Materials:
-
1,2-Didecanoyl-sn-glycero-3-phosphate (sodium salt) powder
-
Chloroform, HPLC grade
-
Glass vials with PTFE-lined caps
-
Argon or nitrogen gas
-
Vortex mixer
Protocol:
-
Weighing: Accurately weigh the desired amount of 1,2-didecanoyl-sn-glycero-3-phosphate powder in a clean, dry glass vial.
-
Solvent Addition: Add the appropriate volume of chloroform to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Dissolution: Cap the vial tightly and vortex until the powder is completely dissolved. The solution should be clear and colorless.
-
Inert Atmosphere: To prevent oxidation of the fatty acid chains, it is recommended to flush the headspace of the vial with an inert gas (argon or nitrogen) before sealing.
-
Storage: Store the stock solution at -20°C.
Preparation of Liposomes by Thin-Film Hydration and Extrusion
Rationale: Liposomes are widely used as model membrane systems and for drug delivery. The thin-film hydration method followed by extrusion is a standard technique to produce unilamellar vesicles of a defined size.
Materials:
-
1,2-Didecanoyl-sn-glycero-3-phosphate stock solution in chloroform
-
Other lipids as required for the desired membrane composition (e.g., phosphatidylcholine)
-
Round-bottom flask
-
Rotary evaporator or a stream of inert gas
-
Hydration buffer (e.g., PBS, Tris buffer)
-
Water bath
-
Liposome extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)
Protocol:
-
Lipid Film Formation:
-
In a round-bottom flask, add the desired amount of 1,2-didecanoyl-sn-glycero-3-phosphate stock solution and any other lipid solutions.
-
Evaporate the solvent using a rotary evaporator or under a gentle stream of nitrogen gas to form a thin, uniform lipid film on the wall of the flask.
-
To ensure complete removal of the solvent, place the flask under high vacuum for at least one hour.
-
-
Hydration:
-
Add the desired volume of pre-warmed hydration buffer to the flask.
-
Agitate the flask by vortexing or gentle shaking to disperse the lipid film, forming multilamellar vesicles (MLVs). The solution will appear milky.
-
-
Extrusion:
-
Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Transfer the MLV suspension into one of the extruder syringes.
-
Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11 or 21 times). This will produce small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a more uniform size distribution. The solution should become more translucent.
-
-
Storage: Store the prepared liposomes at 4°C. Use within a few days for best results.
Use in Cell Culture
Rationale: To study the cellular effects of 1,2-didecanoyl-sn-glycero-3-phosphate, it must be delivered to cells in a non-toxic and bioavailable manner. This often involves complexing the lipid with a carrier protein like bovine serum albumin (BSA).
Materials:
-
1,2-Didecanoyl-sn-glycero-3-phosphate stock solution
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile cell culture medium
-
Sterile tubes
Protocol:
-
Preparation of PA-BSA Complex:
-
In a sterile tube, evaporate a known amount of the 1,2-didecanoyl-sn-glycero-3-phosphate stock solution to dryness under a stream of sterile nitrogen or argon.
-
Resuspend the lipid film in a small volume of sterile culture medium containing fatty acid-free BSA. The molar ratio of PA to BSA should be optimized for your specific cell type and experiment, but a 1:1 to 5:1 ratio is a common starting point.
-
Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.
-
-
Cell Treatment:
-
Dilute the PA-BSA complex to the desired final concentration in pre-warmed cell culture medium.
-
Add the treatment medium to your cells and incubate for the desired period.
-
Always include a vehicle control (medium with BSA alone) in your experiments.
-
Stability and Storage
Proper storage is crucial to maintain the integrity of 1,2-didecanoyl-sn-glycero-3-phosphate. As a solid, it should be stored at -20°C. Stock solutions in organic solvents should also be stored at -20°C under an inert atmosphere to minimize oxidation and hydrolysis. It is advisable to prepare fresh working solutions from the stock for each experiment and to avoid repeated freeze-thaw cycles.
Safety and Handling
As with any chemical, appropriate safety precautions should be taken when handling 1,2-didecanoyl-sn-glycero-3-phosphate. It is recommended to wear gloves, safety glasses, and a lab coat. If preparing solutions, work in a well-ventilated fume hood, especially when using volatile organic solvents like chloroform. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[11]
Conclusion
1,2-Didecanoyl-sn-glycero-3-phosphate is a valuable tool for researchers investigating the intricacies of lipid metabolism and cell signaling. Its role as a biosynthetic precursor and a signaling molecule makes it a focal point in understanding cellular homeostasis. By understanding its chemical properties and employing appropriate experimental methodologies, scientists can effectively harness this lipid to unravel complex biological processes and advance the development of novel therapeutic strategies.
References
-
PubChem. 1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine.[Link]
-
American Physiological Society. Phosphatidic acid mediates activation of mTORC1 through the ERK signaling pathway.[Link]
-
Wikipedia. Phosphatidic acid.[Link]
-
Cambridge Bioscience. 1,2-Dilauroyl-sn-glycero-3-phospho-(2S)-glycerol (sodium salt).[Link]
-
Frontiers. Regulation of Membrane Turnover by Phosphatidic Acid: Cellular Functions and Disease Implications.[Link]
-
CD BioSustainable. 1,2-Didecanoyl-sn-Glycero-3-Phosphoethanolamine.[Link]
-
ACS Publications. Optical Control of Phosphatidic Acid Signaling.[Link]
-
Taylor & Francis Online. Phosphatidic acid: a lipid regulator of the Hippo pathway.[Link]
-
Avanti Polar Lipids. 18:0 PG.[Link]
-
PubChem. 1,2-Dioctanoyl-sn-glycero-3-phosphocholine.[Link]
-
Avanti Polar Lipids. 10:0 PC.[Link]
-
Carl ROTH. 1,2-Didecanoyl-sn-glycero-3-phosphocholine, 250 mg.[Link]
-
Avanti Polar Lipids. Safety Data Sheet.[Link]
-
Avanti Polar Lipids. 16:0-18:1 PA.[Link]
-
ResearchGate. Synthesis of 1,2-diacyl-sn-glycero-3-phosphocholine containing the GA...[Link]
-
Avanti Polar Lipids. Avanti® Polar Lipids.[Link]
-
吉纳睿科学商城. 商店.[Link]
-
AxisPharm. 1,2-Didecanoyl-sn-glycero-3-phosphocholine.[Link]
-
MMPC. Reagents and Materials: Protocol.[Link]
-
PMC. A 2D and 3D cell culture protocol to study O-GlcNAc in sphingosine-1-phosphate mediated fibroblast contraction.[Link]
-
HMDB. Showing metabocard for 1,2-Didecanoyl-sn-glycero-3-phosphocholine (HMDB0244070).[Link]
-
PubChem. Didecanoylphosphatidylcholine.[Link]
Sources
- 1. 1,2-didecanoyl-sn-glycero-3-phosphate (sodiuM salt) | 321883-64-1 [chemicalbook.com]
- 2. Phosphatidic acid - Wikipedia [en.wikipedia.org]
- 4. guidechem.com [guidechem.com]
- 5. 1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine | C25H50NO8P | CID 9546803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. biosynth.com [biosynth.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. tandfonline.com [tandfonline.com]
- 11. avantiresearch.com [avantiresearch.com]
